molecular formula C12H13NO3 B13159528 Benzyl N-(2-oxobut-3-EN-1-YL)carbamate

Benzyl N-(2-oxobut-3-EN-1-YL)carbamate

Cat. No.: B13159528
M. Wt: 219.24 g/mol
InChI Key: TVRURNHJFQOAFC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxobut-3-en-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Biological Activity

Benzyl N-(2-oxobut-3-en-1-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in drug development.

Compound Overview

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound features a benzyl group, a carbamate moiety, and a 2-oxobut-3-en-1-yl chain, which contributes to its unique reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-oxobut-3-en-1-amine. Various synthetic routes have been optimized for yield and purity, making it accessible for further biological studies.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial for its therapeutic applications.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines:

Activity Type Tested Strains/Cells Effect
AntimicrobialStaphylococcus aureusInhibition of growth at low concentrations
AnticancerOvarian cancer xenograftsTumor growth suppression up to 100% in animal models

These findings suggest that the compound may serve as a lead candidate for drug development targeting microbial infections and cancer .

Case Studies

Several studies have focused on the biological evaluation of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity Study : A study evaluated various derivatives of benzyl carbamates for their antimicrobial properties. The results indicated that modifications to the benzyl group significantly affected activity levels against pathogens such as Pseudomonas aeruginosa and Bacillus cereus .
  • Anticancer Efficacy : In a study involving ovarian cancer models, compounds similar to this compound demonstrated potent efficacy against tumor growth, highlighting the importance of structural features in enhancing therapeutic effects.

Research Applications

This compound's unique structure makes it a valuable compound in various research fields:

Chemistry : Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology : Investigated for interactions with biomolecules, providing insights into its mechanism of action.

Medicine : Explored for therapeutic properties, particularly in developing new antimicrobial agents and anticancer therapies.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Name Molecular Formula Notable Features
Benzyl N-(3-methyl-2-oxobut-3-en-1-ylic)carbamateC13H15NO3Increased lipophilicity due to methyl substitution
Benzyl but-3-en-1-ylic(methyl)carbamateC12H15NO3Contains a methyl group affecting reactivity
Benzyl N-(2-oxobut-yne-ylic)carbamateC12H13NO3Features a terminal alkyne functionality

These comparisons illustrate how variations in substituents can influence both chemical reactivity and biological activity .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

benzyl N-(2-oxobut-3-enyl)carbamate

InChI

InChI=1S/C12H13NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)

InChI Key

TVRURNHJFQOAFC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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